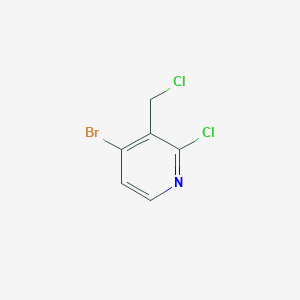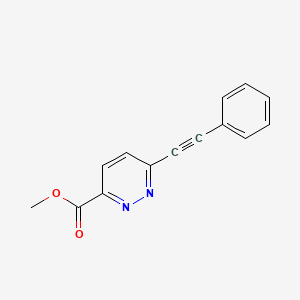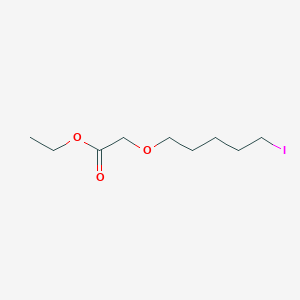
Ethyl 2-((5-iodopentyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-iodopentyl)oxy)acetate: is an organic compound with the molecular formula C₉H₁₇IO₃. It is an ester derivative that contains an iodine atom, making it a valuable intermediate in organic synthesis and various chemical reactions. This compound is often used in the synthesis of more complex molecules due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-iodopentyl)oxy)acetate typically involves the reaction of 5-iodopentanol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{5-iodopentanol} + \text{ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, reflux}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((5-iodopentyl)oxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at room temperature.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azido derivatives, thiol derivatives, or nitrile derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-((5-iodopentyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-iodopentyl)oxy)acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.
Comparison with Similar Compounds
Ethyl 2-bromoacetate: Similar ester structure but with a bromine atom instead of iodine.
Ethyl 2-chloroacetate: Similar ester structure but with a chlorine atom instead of iodine.
Ethyl 2-fluoroacetate: Similar ester structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 2-((5-iodopentyl)oxy)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom is a better leaving group than bromine, chlorine, or fluorine, making the compound more reactive in nucleophilic substitution reactions. This enhanced reactivity is advantageous in various synthetic applications, allowing for the efficient formation of complex molecules.
Properties
Molecular Formula |
C9H17IO3 |
|---|---|
Molecular Weight |
300.13 g/mol |
IUPAC Name |
ethyl 2-(5-iodopentoxy)acetate |
InChI |
InChI=1S/C9H17IO3/c1-2-13-9(11)8-12-7-5-3-4-6-10/h2-8H2,1H3 |
InChI Key |
YZYUCSZMVNGOSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
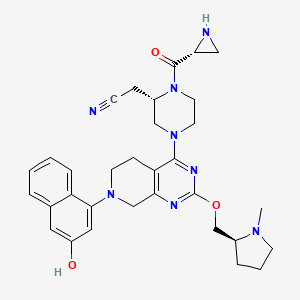
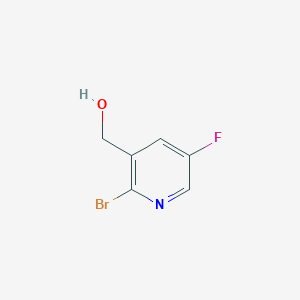


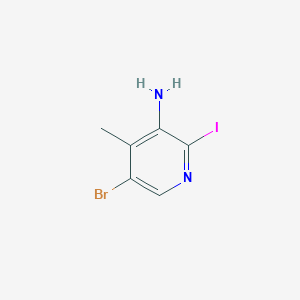
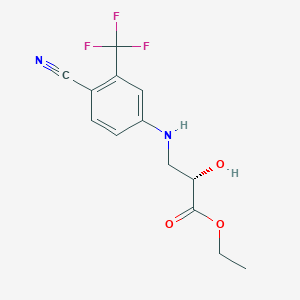

![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)
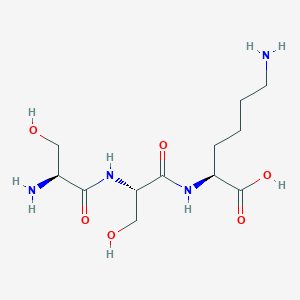
![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
